N-Nitrosoisonipecotic acid

Description

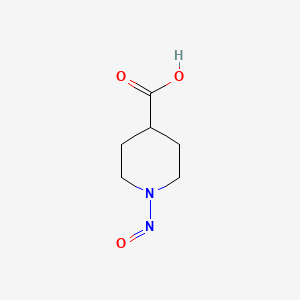

Structure

3D Structure

Properties

IUPAC Name |

1-nitrosopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAWWIOCEBCUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977941 | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-69-3 | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosoisonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOISONIPECOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15799O03Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-Nitrosoisonipecotic Acid (CAS: 6238-69-3) for Pharmaceutical Analysis

Section 1: Introduction and Regulatory Context

N-Nitrosoisonipecotic acid is an N-nitroso derivative of isonipecotic acid.[1] Its primary relevance in the scientific and industrial landscape stems from its classification as a nitrosamine impurity. Nitrosamines are a class of compounds of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as genotoxic carcinogens.[2][3]

This compound has been identified as a potential impurity in drug products containing Risperidone, an antipsychotic medication.[1][] The secondary amine moiety present in the isonipecotic acid structure, a potential synthetic precursor or degradant related to the Risperidone manufacturing process, can undergo nitrosation in the presence of residual nitrites under specific conditions. Consequently, this compound serves as a critical reference material for the development and validation of analytical methods aimed at detecting and quantifying this impurity.[1] The use of such a standard is essential for ensuring that pharmaceutical products remain within the stringent safety limits established by global health authorities.[1] This guide provides an in-depth overview of its properties, synthesis, analysis, and safe handling for professionals in pharmaceutical development and quality control.

Section 2: Physicochemical Properties and Identification

Accurate identification of this compound is fundamental for its use as a reference standard. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6238-69-3 | [1][5][6][7] |

| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [1][][6] |

| Synonyms | 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine, Nitrosoisonipecotic acid | [1][][6] |

| Molecular Formula | C₆H₁₀N₂O₃ | [1][5][6][7] |

| Molecular Weight | 158.16 g/mol | [1][6][7][8] |

| Appearance | Off-White Solid | [8] |

| Melting Point | 104-106 °C | [] |

| Boiling Point | 390.7 ± 35.0 °C (at 760 mmHg) | [] |

| Storage Conditions | 2-8 °C, protect from light | [][8] |

Structural Identifiers:

-

SMILES: O=C(C1CCN(N=O)CC1)O[1]

-

InChI: InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10)[1]

-

InChIKey: UZAWWIOCEBCUPC-UHFFFAOYSA-N[6]

Section 3: Synthesis as a Reference Standard

Rationale for Synthesis: The availability of a pure, well-characterized this compound reference standard is a prerequisite for any quantitative analytical work.[9] Pharmaceutical laboratories must either procure or synthesize this standard to develop and validate methods capable of detecting it at trace levels in active pharmaceutical ingredients (APIs) or finished drug products. The synthesis described here follows a classical nitrosation pathway for secondary amines.

Proposed Synthetic Pathway: The synthesis involves the reaction of isonipecotic acid with a nitrosating agent, typically formed in situ from sodium nitrite in an acidic medium. The secondary amine nitrogen of the piperidine ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid.

Caption: General workflow for the synthesis and verification of this compound.

Step-by-Step Laboratory-Scale Synthesis Protocol:

-

Reagent Preparation:

-

Dissolve isonipecotic acid (1.0 eq.) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a separate aqueous solution of sodium nitrite (1.1 eq.).

-

Prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

-

Reaction Execution:

-

Causality: The reaction must be performed at a low temperature (0-5 °C) using an ice bath. This is critical because nitrous acid (HNO₂) is unstable and decomposes at higher temperatures. Low temperatures maximize the formation of the desired nitrosonium ion and prevent unwanted side reactions and degradation of the product.

-

Cool the isonipecotic acid solution to 0-5 °C.

-

Slowly add the hydrochloric acid solution dropwise to the reaction flask until the pH is ~3.

-

Add the sodium nitrite solution dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Extract the aqueous reaction mixture several times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., isopropanol/diethyl ether) to obtain the final product.

-

-

Characterization and Validation:

-

Trustworthiness: The identity and purity of the synthesized standard must be unequivocally confirmed. This is a self-validating step.

-

Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and formula.

-

Purity: Quantify the purity using HPLC with a UV detector or, preferably, by Quantitative NMR (qNMR). Purity should be >95%, ideally >98%, for use as a quantitative standard.

-

Section 4: Analytical Methodology for Quantification

Method Selection Rationale: While many volatile nitrosamines are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is unsuitable for this compound.[10] Its carboxylic acid functional group makes it non-volatile and prone to thermal degradation in a hot GC injection port. Therefore, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the authoritative and preferred method. It offers superior sensitivity and specificity, enabling quantification at the parts-per-billion (ppb) levels required by regulatory guidelines.

Caption: Standard workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification in a Drug Substance

-

Standard and Sample Preparation:

-

Stock Standard: Accurately weigh ~5.0 mg of the this compound reference standard and dissolve in a known volume (e.g., 50.0 mL) of methanol or acetonitrile to create a 100 µg/mL stock.

-

Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards ranging from the limit of quantification (LOQ) to a level above the expected specification (e.g., 0.5 to 50 ng/mL).

-

Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100 mg) and dissolve it in a diluent (e.g., 10.0 mL of 50:50 water:acetonitrile). Vortex and sonicate to ensure complete dissolution.

-

-

LC Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Causality: The use of a C18 column provides robust separation for moderately polar compounds. The acidic mobile phase (formic acid) is crucial for protonating the carboxylic acid group, leading to better peak shape and promoting efficient ionization in the mass spectrometer.

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Parent Ion (Q1): 159.1 m/z ([M+H]⁺).

-

Daughter Ion (Q3 - Quantifier): A specific fragment ion resulting from collision-induced dissociation (e.g., 113.1 m/z, corresponding to loss of H₂O and NO).

-

Daughter Ion (Q3 - Qualifier): A second, distinct fragment ion to confirm identity (e.g., 85.1 m/z).

-

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

-

-

Method Validation (Self-Validating System):

-

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines, demonstrating:

-

Specificity: No interference from the drug substance or other impurities at the retention time of the analyte.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ must be below the regulatory acceptable intake (AI) limit.

-

Linearity: Demonstrate a linear relationship (R² > 0.99) across the calibration range.

-

Accuracy: Determine the recovery of spiked samples at multiple levels (e.g., 80%, 100%, 120% of the specification).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) with %RSD values within acceptable limits.

-

-

Section 5: Safety, Handling, and Toxicology

Hazard Identification: this compound belongs to the nitrosamine class. N-nitroso compounds are considered a "cohort of concern" and are often potent carcinogens in animal studies.[3] The structurally related compound, N-nitrosopiperidine, is a known carcinogen in animals and a suspected human carcinogen.[2][3] Therefore, this compound must be handled as a potential carcinogen and reproductive toxin.

Handling Precautions:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood or a glove box to prevent inhalation.

-

Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses with side shields.

-

Avoid generating dust.

-

In case of accidental exposure (inhalation, ingestion, or skin contact), seek immediate medical attention.

-

Dispose of all waste containing this compound as hazardous chemical waste according to institutional and local regulations.

Storage and Stability:

-

Store the compound in a tightly sealed container at 2-8 °C.[][8]

-

Protect from light, as nitrosamines can be photolytically unstable.[11]

-

Proper storage is crucial to maintain the integrity of the reference standard for accurate quantitative analysis.

Section 6: Conclusion

This compound is a compound of high regulatory importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods, is essential for controlling its presence in drug products. The protocols and rationales outlined in this guide provide a framework for researchers and quality control professionals to synthesize, analyze, and safely handle this critical nitrosamine impurity, ultimately contributing to the safety and quality of pharmaceutical products.

References

-

Title: N-Nitroso Isonipecoticacid | CAS 6238-69-3 Source: Veeprho URL: [Link]

-

Title: Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor Source: MDPI URL: [Link]

-

Title: N-Nitrosopiperidine | C5H10N2O | CID 7526 Source: PubChem URL: [Link]

-

Title: N-NITROSOPIPERIDINE HAZARD SUMMARY Source: NJ.gov URL: [Link]

-

Title: Synthesis of N-acetyl isonipecotic acid Source: PrepChem.com URL: [Link]

-

Title: N-NITROSODIPHENYLAMINE Method no.: 23 Source: OSHA URL: [Link]

-

Title: N-Nitroso Isonipecotic Acid Source: Axios Research URL: [Link]

-

Title: CAS No : 65445-62-7| Chemical Name : N-Nitroso Nipecotic Acid Source: Pharmaffiliates URL: [Link]

-

Title: this compound - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: this compound | C6H10N2O3 | CID 80387 Source: PubChem URL: [Link]

-

Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

-

Title: Overview of Testing Methods for N-nitrosamines Monitoring Source: PMDA URL: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N-Nitroso Isonipecotic Acid | Axios Research [axios-research.com]

- 10. pmda.go.jp [pmda.go.jp]

- 11. osha.gov [osha.gov]

N-Nitrosoisonipecotic Acid: A Critical Risperidone-Related Impurity

<-3> A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities as a significant concern for the pharmaceutical industry has necessitated a profound understanding of their formation, detection, and control.[1][2] N-Nitrosoisonipecotic acid (N-NIA), a nitrosamine drug substance-related impurity (NDSRI), is of particular relevance to the manufacturing of Risperidone, a widely used atypical antipsychotic.[3][4] This technical guide provides an in-depth analysis of N-NIA, detailing its physicochemical properties, formation pathways, and the associated toxicological risks. It outlines robust risk assessment frameworks and presents advanced analytical methodologies for its trace-level quantification. Furthermore, this document details comprehensive control and mitigation strategies, grounded in current regulatory expectations, to ensure the safety and quality of Risperidone drug products.

The Challenge of Nitrosamine Impurities in Pharmaceuticals

A Class of "Cohort of Concern"

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine.[2] Their presence in pharmaceuticals is a critical safety issue, as many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[2] This has led regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for their control.[5] The core challenge lies in managing these impurities at exceptionally low levels, often in the nanograms-per-day range, to mitigate any potential carcinogenic risk to patients over a lifetime of treatment.[6]

Regulatory Landscape and Acceptable Intake (AI) Limits

The global regulatory response has been swift and coordinated, emphasizing a risk-based approach to control.[2][7] Key guidance documents, such as ICH M7(R2), provide a framework for assessing and controlling DNA reactive (mutagenic) impurities.[1] For nitrosamines, this has culminated in the establishment of Acceptable Intake (AI) limits, which represent a level of exposure that approximates a negligible cancer risk (typically one additional case in 100,000 people over a lifetime).[6]

The FDA has established AI limits for several common, small-molecule nitrosamines, such as N-nitrosodimethylamine (NDMA) at 96 ng/day and N-nitrosodiethylamine (NDEA) at 26.5 ng/day. For nitrosamine drug substance-related impurities (NDSRIs) like N-NIA, which lack extensive carcinogenicity data, the FDA recommends a predicted carcinogenic potency categorization approach to assign an appropriate AI limit, which can range from 26.5 ng/day to 1500 ng/day depending on the molecule's structural features.[8][9] If multiple nitrosamines are present, the total intake should not exceed the AI of the most potent impurity.[6]

This compound (N-NIA): A Profile

This compound (chemical name: 1-nitrosopiperidine-4-carboxylic acid) is the N-nitroso derivative of isonipecotic acid (piperidine-4-carboxylic acid).[4][10] Isonipecotic acid is a key structural motif and a potential precursor or degradation product related to the piperidine ring in the Risperidone molecule.[11][12]

Physicochemical Properties

A clear understanding of N-NIA's physical and chemical properties is fundamental for developing effective analytical methods and purification strategies.

| Property | Value | Source |

| CAS Number | 6238-69-3 | [4] |

| Molecular Formula | C6H10N2O3 | [4][10] |

| Molecular Weight | 158.16 g/mol | [4][10] |

| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [4][10] |

| Melting Point | 104-106 °C | [] |

| Boiling Point | 390.7±35.0 °C (Predicted) | [] |

| Appearance | Solid | [12] |

| Solubility | Soluble in water | [12] |

Formation Pathway of N-NIA in Risperidone Manufacturing

The formation of N-nitrosamines requires the presence of a nitrosating agent (typically nitrous acid, derived from nitrites) and a vulnerable secondary or tertiary amine under specific conditions (often acidic).[2][5] In the context of Risperidone, the piperidine nitrogen is a tertiary amine; however, the formation of N-NIA is linked to the presence of isonipecotic acid, a secondary amine, which can arise as a starting material impurity or a degradant.

The primary risk pathway involves the reaction of residual isonipecotic acid with nitrosating agents. These nitrosating agents can be introduced inadvertently through various sources:

-

Raw Materials: Nitrite impurities present in starting materials, reagents, or solvents.

-

Excipients: Certain excipients used in the drug product formulation can contain reactive nitrites.[1]

-

Manufacturing Processes: The use of recovered solvents, catalysts, or reagents that are not adequately purified can introduce contaminants. Acidic conditions during synthesis or formulation can accelerate the nitrosation reaction.[14]

Below is a diagram illustrating the general chemical reaction leading to the formation of N-NIA.

Caption: Formation pathway of this compound (N-NIA).

Risk Assessment and Mitigation Strategies

A proactive and systematic approach to risk assessment is mandated by regulatory agencies to prevent nitrosamine contamination.[5][7]

Risk Assessment Framework

Manufacturers should conduct a comprehensive risk assessment for Risperidone drug substance and drug product, evaluating all potential sources of amines and nitrosating agents. This involves:

-

Material Assessment: Scrutinizing all raw materials, starting materials, intermediates, solvents, and reagents for the presence of nitrites and vulnerable amines.[14]

-

Process Assessment: Evaluating the manufacturing process for conditions that could promote nitrosamine formation, such as acidic pH, elevated temperatures, and specific quenching steps.[14]

-

Supplier Qualification: Establishing the reliability of API and excipient suppliers through rigorous testing and audits to ensure their materials meet stringent specifications for nitrosamine precursors.[5][14]

Control and Mitigation Strategies

Once a risk is identified, a robust control strategy must be implemented.

-

Process Optimization: Modify the synthesis pathway to avoid conditions conducive to nitrosation. This can include adjusting the pH to be less acidic, changing the order of reagent addition, or implementing more effective purification steps for intermediates.[14]

-

Raw Material Control: Implement stringent specifications and testing for incoming raw materials to limit the levels of nitrites and secondary amines.[14]

-

Use of Scavengers: Incorporate antioxidants or "nitrite scavengers," such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into the formulation. These compounds can react with and neutralize nitrosating agents, thereby inhibiting the formation of N-nitrosamines.[1][14]

-

Formulation Design: Re-formulating a product with excipients known to have low nitrite content can significantly reduce the risk of nitrosamine formation during the product's shelf life.[1][14]

The following diagram illustrates a logical workflow for risk management.

Caption: Nitrosamine impurity risk management workflow.

Analytical Methodologies for N-NIA Quantification

The trace-level nature of N-NIA necessitates highly sensitive and selective analytical methods for its detection and quantification.[15][16][17]

Overview of Analytical Techniques

Advanced hyphenated techniques are the gold standard for nitrosamine analysis due to their ability to achieve ultra-low detection limits and mitigate matrix effects.[15][16]

| Technique | Advantages | Disadvantages |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | High sensitivity and specificity. Applicable to a wide range of nitrosamines, including non-volatile ones like N-NIA. Robust for complex matrices. | Potential for matrix effects. Requires skilled operators. |

| GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) | Excellent for volatile nitrosamines (e.g., NDMA, NDEA).[15] High sensitivity. | Not suitable for non-volatile or thermally labile compounds like N-NIA without derivatization. |

| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Provides high mass accuracy for confident identification of unknown nitrosamines. Excellent sensitivity. | Higher instrument cost compared to tandem MS. Data processing can be more complex. |

For this compound, a polar and non-volatile compound, LC-MS/MS is the most appropriate and widely accepted analytical technique. [16]

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example and must be fully validated for its intended use according to ICH Q2(R1) guidelines.

Objective: To accurately quantify this compound (N-NIA) in Risperidone drug substance.

1. Materials and Reagents:

-

This compound Reference Standard

-

Risperidone Drug Substance

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

2. Standard and Sample Preparation:

-

Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of N-NIA reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) water:acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.

-

Sample Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of Risperidone drug substance in 10 mL of 50:50 (v/v) water:acetonitrile. Sonicate to ensure complete dissolution.

3. Chromatographic and Mass Spectrometric Conditions:

-

Causality behind Choices:

-

UPLC/HPLC System: A system capable of delivering stable gradients at low flow rates is essential for reproducible chromatography.

-

Analytical Column: A reversed-phase C18 column is chosen for its ability to retain polar analytes like N-NIA. A column with a smaller particle size (e.g., <2 µm) will provide higher efficiency and better peak shape.

-

Mobile Phase: A gradient of water and acetonitrile with formic acid is used. Formic acid is critical as it acidifies the mobile phase, promoting the protonation of N-NIA ([M+H]+), which is essential for sensitive detection in positive ion mode ESI.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for polar, ionizable molecules like N-NIA.

-

| Parameter | Condition |

| Instrument | UPLC coupled to a Tandem Quadrupole Mass Spectrometer |

| Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Precursor Ion (Q1): m/z 159.1 -> Product Ions (Q3): e.g., m/z 113.1, m/z 85.1 (Quantifier and Qualifier, must be optimized) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

4. System Suitability and Validation:

-

System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <15%.

-

Validation: The method must be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness as per regulatory guidelines. The LOQ must be sufficiently low to quantify N-NIA at or below the established AI limit.

Conclusion

The control of this compound in Risperidone is a critical component of ensuring patient safety. It demands a multi-faceted approach that integrates a deep understanding of chemical formation pathways, rigorous risk assessment of manufacturing processes, and the implementation of advanced, highly sensitive analytical methods. By adopting the proactive strategies outlined in this guide—from process optimization and raw material control to the use of validated LC-MS/MS methods—pharmaceutical manufacturers can effectively mitigate the risk of N-NIA contamination and ensure their products consistently meet the stringent quality and safety standards set by global regulatory authorities. Continuous monitoring and staying abreast of evolving regulatory guidelines are essential to navigate the complex challenge of nitrosamine impurities.[14]

References

- VertexAI Search. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry.

- International Journal of Pharmaceutical Sciences. Strategies For Mitigating N-Nitrosamine Impurities In Drug Products: A Comprehensive Review.

- U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.

- Vistaar. Control of Nitrosamine Impurities in Human Drugs.

- U.S. Food and Drug Administration (FDA). (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.

- JD Supra. (2023, August 10). FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines.

- SynThink Research Chemicals. Risperidone EP Impurities & USP Related Compounds.

- Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.

- National Center for Biotechnology Information. This compound. PubChem Compound Database.

- MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits.

- Goodwin. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs.

- Cosmetic Ingredient Review. (2023, August 18). ADMIN Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance.

- GMP Publishing. FDA: Updated Nitrosamine Limits.

- The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone.

- Pangarkar, K. (2025, May 10). Current analytical strategies employed for the detection and quantification of N-nitrosamines. International Journal of Pharmaceutical Sciences.

- National Center for Biotechnology Information. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

- Journal of Pharmaceutical and Biomedical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.

- National Center for Biotechnology Information. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed.

- Fisher Scientific. Safety Data Sheet - Isonipecotic acid.

- Chemicea. N-Nitroso Risperidone Impurity 1.

- Veeprho. N-Nitroso Isonipecoticacid | CAS 6238-69-3.

- BOC Sciences. CAS 6238-69-3 this compound.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. medinstitute.com [medinstitute.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. fda.gov [fda.gov]

- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 7. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 8. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]

- 9. cir-safety.org [cir-safety.org]

- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. fishersci.com [fishersci.com]

- 14. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajpaonline.com [ajpaonline.com]

An In-depth Technical Guide to the Safe Handling of N-Nitrosoisonipecotic Acid for Research and Development

This guide provides a comprehensive overview of the critical safety information and handling protocols for N-Nitrosoisonipecotic acid, tailored for researchers, scientists, and professionals in drug development. Given the nature of N-nitroso compounds, a class known for its potential hazards, this document synthesizes available data to foster a culture of safety and scientific integrity in the laboratory.

Chemical Identification and Physical Properties

This compound is an N-nitroso derivative of isonipecotic acid. It is often encountered as an impurity in pharmaceutical products, such as Risperidone.[][2] Understanding its fundamental properties is the first step in ensuring its safe handling.

| Property | Value | Source |

| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [][2][3] |

| Synonyms | N-Nitroso Isonipecotic acid, 1-Nitroso-4-piperidinecarboxylic acid, 4-Carboxy-N-nitrosopiperidine | [][3] |

| CAS Number | 6238-69-3 | [3][4] |

| Molecular Formula | C6H10N2O3 | [][3] |

| Molecular Weight | 158.16 g/mol | [][2][3] |

| Melting Point | 104-106 °C | [] |

| Boiling Point | 390.7±35.0 °C at 760 mmHg | [] |

| Density | 1.46±0.1 g/cm3 | [] |

| Appearance | Pale Yellow Solid | [5] |

| Storage | Store at 2-8 °C | [] |

Hazard Identification and Toxicological Profile

Inferred Hazards based on Structurally Related Compounds:

-

Carcinogenicity: Many N-nitroso compounds are classified as probable or anticipated human carcinogens.[6]

-

Mutagenicity: Some nitrosamines have demonstrated mutagenic effects in both somatic cells and bacteria.[6]

-

Acute Toxicity: Related compounds can be toxic if swallowed, inhaled, or in contact with skin.[7][8]

-

Organ Toxicity: The liver and kidneys are potential target organs for damage from related compounds.[6]

-

Irritation: May cause skin and serious eye irritation.[9][10] May also cause respiratory irritation.[9]

It is imperative to handle this compound with the utmost caution, assuming it possesses these hazardous properties until proven otherwise by definitive toxicological studies.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential to minimize exposure risk.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.

-

Containment: For weighing and handling of the solid material, a containment system such as a glove box or a ventilated balance enclosure is recommended to prevent the release of airborne particles.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety glasses are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Given the lack of specific permeation data for this compound, nitrile gloves are a reasonable starting point, but it is advisable to consult glove manufacturer data for resistance to similar chemical structures. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

-

Lab Coat: A lab coat should be worn at all times and should be buttoned to its full length.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for the safety of all laboratory personnel.

Handling

-

Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, fumes, or vapors.[9]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where the compound is handled or stored.[12]

-

Transport: When transporting the chemical, use secondary containment to prevent spills.

Storage

-

Temperature: Store in a refrigerator at 2-8 °C.[]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Incompatibilities: Keep away from strong oxidizing and reducing agents.[10]

-

Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[9][12]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to incidents involving this compound.

Spills

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Caption: First aid procedures for different exposure routes.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[10][11]

Conclusion

While this compound is a valuable compound in pharmaceutical research, its structural relationship to known carcinogenic nitrosamines necessitates a highly cautious and well-documented safety protocol. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

This compound | C6H10N2O3 | CID 80387 - PubChem - NIH. Available at: [Link]

-

Standard Operating Procedure. Available at: [Link]

-

N-Nitroso Isonipecotic Acid - Axios Research. Available at: [Link]

-

Safety data sheet. Available at: [Link]

-

SAFETY DATA SHEET - Chem Service. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

N-Nitroso Isonipecoticacid | CAS 6238-69-3 - Veeprho. Available at: [Link]

Sources

- 2. veeprho.com [veeprho.com]

- 3. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Nitroso Isonipecotic Acid | CymitQuimica [cymitquimica.com]

- 5. N-NITROSO-D,L-PIPECOLIC ACID CAS#: [amp.chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Endogenous formation potential of N-Nitrosoisonipecotic acid.

An In-depth Technical Guide to the Endogenous Formation Potential of N-Nitrosoisonipecotic Acid (NISO)

Authored by: A Senior Application Scientist

Abstract

The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical products has necessitated a deeper understanding of their formation pathways. This technical guide provides a comprehensive examination of the endogenous formation potential of this compound (NISO), an N-nitroso derivative of isonipecotic acid. Isonipecotic acid is a secondary cyclic amine that may be present as a structural component or impurity in active pharmaceutical ingredients (APIs), such as Risperidone[1][]. This document delineates the core chemical and biological principles governing the in vivo nitrosation of isonipecotic acid, outlines robust methodologies for assessing its formation potential, and discusses key catalytic and inhibitory factors. It is intended for researchers, scientists, and drug development professionals engaged in the safety and quality assessment of pharmaceuticals.

Introduction: The N-Nitrosamine Challenge and the Significance of NISO

N-nitroso compounds (NOCs) are a class of potent mutagens and carcinogens, and their presence in human drugs, even at trace levels, is a critical safety issue[3][4]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits on nitrosamine impurities in medicinal products[1][5]. While much focus has been on nitrosamines formed during drug synthesis and storage, the potential for their formation within the human body—endogenous nitrosation—represents a complex and significant risk factor[6].

Endogenous nitrosation occurs when ingested or systemically available amine precursors react with nitrosating agents present in the body[6][7]. The primary nitrosating agent is derived from dietary nitrate and nitrite. This compound (NISO), with the IUPAC name 1-nitrosopiperidine-4-carboxylic acid, is the N-nitroso derivative of isonipecotic acid (piperidine-4-carboxylic acid)[8]. The potential for its endogenous formation is a critical consideration for any pharmaceutical product containing isonipecotic acid as a structural alert.

The Chemistry and Biology of Endogenous NISO Formation

The formation of NISO in vivo is not a random event but a predictable chemical reaction governed by the availability of its precursors and the prevailing physiological conditions.

Precursors

-

Amine Precursor: Isonipecotic Acid Isonipecotic acid is a secondary cyclic amine. The presence of the N-H group in its piperidine ring makes it susceptible to electrophilic attack by a nitrosating agent, a fundamental step in N-nitrosamine formation[5][9]. It can be present in a drug substance as part of the API structure or as a related impurity.

-

Nitrosating Agent Precursors: Nitrate and Nitrite The primary source of nitrosating agents in the body is dietary nitrate (NO₃⁻), which is abundant in vegetables and drinking water[7][10]. A significant portion of ingested nitrate is absorbed and enters the entero-salivary circulation. In the oral cavity, commensal bacteria reduce nitrate to nitrite (NO₂⁻)[10]. This nitrite, upon being swallowed with saliva, enters the acidic environment of the stomach, where it is converted into the active nitrosating species[10].

The Core Nitrosation Mechanism

In the acidic milieu of the stomach (pH 1-3), nitrite is protonated to form nitrous acid (HNO₂)[4]. Nitrous acid can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent[4][9]. The lone pair of electrons on the secondary nitrogen of isonipecotic acid then acts as a nucleophile, attacking the nitrosating agent to form NISO.

Caption: Fig 1: Core mechanism of NISO formation in the stomach.

Factors Influencing NISO Formation

The rate and extent of endogenous NISO formation are influenced by several physiological and dietary factors. Understanding these factors is key to designing accurate risk assessment models.

| Factor | Effect on NISO Formation | Rationale / Mechanism |

| Gastric pH | Increases at low pH | Acidic conditions are required to convert nitrite into active nitrosating species like N₂O₃. The reaction rate for most secondary amines is maximal around pH 3.0-3.5[11]. |

| Nitrite Concentration | Increases with higher concentration | The reaction rate is directly proportional to the concentration of both the amine and the nitrosating agent. Higher dietary nitrate/nitrite intake increases the available pool[10][11]. |

| Catalysts | Increases rate | Thiocyanate (SCN⁻): Present in saliva (especially in smokers), it forms nitrosyl thiocyanate (ONSCN), a powerful nitrosating agent[12]. Phenols & Thiols: Can form C-nitroso and S-nitroso intermediates, which then act as catalysts for N-nitrosation[12][13]. |

| Inhibitors | Decreases rate | Ascorbic Acid (Vitamin C): A highly effective inhibitor that rapidly reduces nitrosating agents to nitric oxide (NO), preventing them from reacting with the amine[11][14]. Polyphenols (e.g., Catechin): Found in tea and fruits, these compounds can also scavenge nitrosating agents[14][15]. α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can inhibit nitrosation, though sometimes less effectively than ascorbic acid[16]. |

Methodologies for Assessing NISO Formation Potential

To quantify the risk of endogenous NISO formation, validated and robust experimental models are essential. These models simulate physiological conditions to provide a reliable prediction of in vivo outcomes.

In Vitro Simulation of Gastric Nitrosation

An in vitro model simulating the human stomach is the primary tool for assessing the nitrosation potential of a drug substance. This approach offers high throughput and control over experimental variables.

Experimental Protocol: Simulated Gastric Fluid (SGF) Assay

-

Preparation of SGF: Prepare simulated gastric fluid (e.g., USP-defined SGF without pepsin) and adjust the pH to a physiologically relevant level, typically pH 2.0, to represent fasting conditions.

-

Reagent Preparation:

-

Prepare a stock solution of the amine precursor (Isonipecotic Acid or the API containing this moiety) in a suitable solvent (e.g., water or SGF).

-

Prepare a fresh stock solution of sodium nitrite (NaNO₂).

-

For inhibition studies, prepare a stock solution of an inhibitor, such as ascorbic acid.

-

-

Incubation:

-

Set up reaction vessels (e.g., amber glass vials) in a temperature-controlled incubator set to 37°C.

-

To each vessel, add the SGF and the amine precursor to achieve a clinically relevant concentration.

-

Causality Insight: The choice of amine concentration should reflect the maximum potential systemic or gastric concentration following a therapeutic dose to represent a worst-case scenario.

-

Initiate the reaction by adding sodium nitrite to a final concentration that mimics the upper range found in the human stomach (e.g., 25 µM)[11][17]. This simulates the continuous replenishment of nitrite from saliva[11].

-

For control and inhibition experiments, set up parallel reactions:

-

Negative Control: Amine precursor in SGF without nitrite.

-

Positive Control: Amine precursor and nitrite in SGF.

-

Inhibition Arm: Amine precursor, nitrite, and ascorbic acid in SGF.

-

-

-

Time-Point Sampling & Quenching:

-

At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vessel.

-

Immediately quench the reaction to prevent further nitrosation during sample workup. This is achieved by adding a quenching agent like ammonium sulfamate or by rapidly increasing the pH.

-

-

Sample Preparation for Analysis:

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the NISO analyte, removing interfering matrix components[18].

-

-

Analytical Quantification:

-

Analyze the prepared samples using a validated, highly sensitive analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Causality Insight: LC-MS/MS is the gold standard due to its exceptional specificity (using Multiple Reaction Monitoring, MRM) and low limits of detection (LOD) and quantification (LOQ), which are necessary for measuring trace levels of nitrosamines[19].

-

Quantify NISO concentration against a standard curve prepared with a certified NISO reference standard[1].

-

Caption: Fig 2: Experimental workflow for in vitro NISO assessment.

In Vivo Assessment

While more complex, in vivo studies in animal models (e.g., rats) provide the most definitive evidence of endogenous formation. These studies typically involve co-administration of the amine precursor and a nitrosating agent precursor, followed by analysis of biological matrices.

Protocol Outline: Rodent Model

-

Animal Groups: Divide animals into groups: negative control (vehicle only), amine precursor only, amine + nitrite, and amine + nitrite + inhibitor (e.g., ascorbic acid)[15].

-

Administration: Administer the compounds via oral gavage[15].

-

Sample Collection: Collect urine and/or feces over a defined period (e.g., 24-72 hours)[15].

-

Analysis: Extract and quantify NISO and its metabolites from the collected samples using LC-MS/MS. The presence of NISO in the urine of the co-administered group, absent in the control groups, confirms endogenous formation[15][16].

Interpreting Quantitative Data

The data generated from these experiments allow for a quantitative risk assessment. The rate of NISO formation can be calculated and used in kinetic models to predict the total amount of NISO that could be formed in vivo under various conditions[20].

Example Data from an In Vitro SGF Assay:

| Condition | NISO Concentration at 60 min (ng/mL) | % Inhibition |

| Isonipecotic Acid + Nitrite | 15.2 | N/A |

| Isonipecotic Acid + Nitrite + Ascorbic Acid | < 1.0 (Below LOQ) | > 93% |

This data clearly demonstrates the potential for NISO formation under gastric conditions and the profound inhibitory effect of ascorbic acid, providing a strong scientific basis for mitigation strategies.

Conclusion and Risk Mitigation

The endogenous formation of this compound is a plausible risk for any drug product containing an isonipecotic acid moiety. The reaction is governed by well-understood principles of N-nitrosation chemistry, primarily driven by the interaction of the secondary amine with nitrite-derived nitrosating agents in the acidic environment of the stomach.

A thorough risk assessment, grounded in robust in vitro and, if necessary, in vivo experimental data, is paramount. The methodologies described in this guide provide a self-validating system for quantifying this risk. Should a significant potential for endogenous formation be identified, the co-administration or co-formulation with nitrosation inhibitors like ascorbic acid presents a scientifically supported and effective mitigation strategy[11][14]. By understanding the causality behind NISO formation, drug developers can proactively design safer medicines and ensure patient safety.

References

-

Title: Catalysis and inhibition of N-nitrosation reactions. Source: PubMed URL: [Link]

-

Title: Nitrosation – Knowledge and References. Source: Taylor & Francis URL: [Link]

-

Title: Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation. Source: PubMed URL: [Link]

-

Title: Facile formation of N-nitrosamines from bromonitromethane and secondary amines. Source: Semantic Scholar URL: [Link]

-

Title: Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. Source: NCBI URL: [Link]

-

Title: Diet-induced endogenous formation of nitroso compounds in the GI tract. Source: ResearchGate URL: [Link]

-

Title: Sodium nitrite. Source: Wikipedia URL: [Link]

-

Title: Nitrosation and nitrosylation. Source: Wikipedia URL: [Link]

-

Title: Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention. Source: PubMed URL: [Link]

-

Title: Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond. Source: ResearchGate URL: [Link]

-

Title: N-Nitroso Isonipecoticacid | CAS 6238-69-3. Source: Veeprho URL: [Link]

-

Title: 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. Source: Semantic Scholar URL: [Link]

-

Title: Endogenous formation of N'-nitrosonornicotine in F344 rats in the presence of some antioxidants and grape seed extract. Source: PubMed URL: [Link]

-

Title: Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Source: ACS Publications URL: [Link]

-

Title: Nitrosation of Drugs Under In-Vivo Conditions. Source: PubMed URL: [Link]

-

Title: Control of Nitrosamine Impurities in Human Drugs. Source: FDA URL: [Link]

-

Title: Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Source: Frontiers URL: [Link]

-

Title: N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Source: PubMed URL: [Link]

-

Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Source: PubMed Central URL: [Link]

-

Title: The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Source: RSC Publishing URL: [Link]

-

Title: Nitrosation of drugs under in-vivo conditions. Source: Semantic Scholar URL: [Link]

-

Title: Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Source: Semantic Scholar URL: [Link]

-

Title: this compound. Source: PubChem - NIH URL: [Link]

-

Title: this compound. Source: gsrs URL: [Link]

-

Title: Modulation of endogenous synthesis of N-nitrosamino acids in humans. Source: PubMed - NIH URL: [Link]

-

Title: Nonvolatile N-nitrosamine investigations: methods for the determination of N-nitrosoamino acids and preliminary results of the development of a method for the determination of N-nitrosodipeptides N-terminal in proline. Source: PubMed URL: [Link]

-

Title: Susceptibilities of drugs to nitrosation under simulated gastric conditions. Source: PubMed URL: [Link]

-

Title: Identifying the Risk of Formation of Nitrosamines and Other Potentially Mutagenic Impurities during API Manufacture Using In Silico Risk Assessment. Source: ACS Publications URL: [Link]

-

Title: Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis. Source: PubMed URL: [Link]

-

Title: Mechanisms of nitrogen dioxide reactions: initiation of lipid peroxidation and the production of nitrous Acid. Source: PubMed URL: [Link]

-

Title: Detection of in vivo genotoxicity of endogenously formed N-nitroso compounds and suppression by ascorbic acid, teas and fruit juices. Source: Semantic Scholar URL: [Link]

-

Title: [In vivo nitrosation of methimazole in humans]. Source: PubMed URL: [Link]

-

Title: Nitrosation of 1,2-Phenylenediamine by Peroxynitrite/CO 2 : Evidence for a Free Radical Mechanism. Source: ResearchGate URL: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. dfg.de [dfg.de]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 10. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Susceptibilities of drugs to nitrosation under simulated gastric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalysis and inhibition of N-nitrosation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Some effects of phenol- and thiol-nitrosation reactions on N-nitrosamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of endogenous nitrosation. Mechanisms and implications in human cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endogenous formation of N'-nitrosonornicotine in F344 rats in the presence of some antioxidants and grape seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of endogenous synthesis of N-nitrosamino acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitrosation of drugs under in-vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NNitrosamine formation in pharmaceutical drug products: Development and validation of a biased, conservative, predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Nitrosoisonipecotic Acid in Risperidone Drug Substance

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies and manufacturers worldwide. Nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, can pose a risk to patient safety.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to detect and control these impurities.[3][4][5]

N-Nitrosoisonipecotic acid is a potential nitrosamine impurity that can form in pharmaceutical products where the active pharmaceutical ingredient (API) or its synthetic precursors contain a secondary amine moiety, such as in the case of Risperidone.[3][6][7] The secondary amine can react with nitrosating agents, which may be present as impurities in raw materials or solvents, to form the N-nitroso derivative. Given the regulatory landscape and the potential health risks, a robust and sensitive analytical method for the quantification of this compound is crucial for ensuring the quality and safety of such pharmaceutical products.

This application note details the development and validation of a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in Risperidone drug substance. The method is designed to meet the rigorous requirements of regulatory guidelines and is suitable for routine quality control testing.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-nitrosopiperidine-4-carboxylic acid | [8] |

| Molecular Formula | C6H10N2O3 | [8] |

| Molecular Weight | 158.16 g/mol | [8] |

| CAS Number | 6238-69-3 | [9] |

Analytical Method Development

The choice of LC-MS/MS is predicated on its high sensitivity and selectivity, which are essential for detecting trace-level impurities in complex matrices like pharmaceutical formulations.[10] This technique allows for the accurate quantification of the target analyte while minimizing interference from the API and other excipients.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below.

Sources

- 1. veeprho.com [veeprho.com]

- 2. turkjps.org [turkjps.org]

- 3. N-Nitroso Risperidone Impurity 2 (N-Nitroso Isonipecotic acid) | 67659-30-7 [alfaomegapharma.com]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Risperidone Impurities | 106266-06-2 Certified Reference Substance [alfaomegapharma.com]

- 7. veeprho.com [veeprho.com]

- 8. benthamscience.com [benthamscience.com]

- 9. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of N-Nitrosoisonipecotic Acid in Pharmaceutical Matrices

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[3][4] N-Nitrosoisonipecotic acid (NINA), a potential nitrosamine drug substance-related impurity (NDSRI), can form when a secondary or tertiary amine moiety within an active pharmaceutical ingredient (API) or its precursors reacts with a nitrosating agent.[5][] Given the potential genotoxic nature of such impurities, highly sensitive and specific analytical methods are required for their accurate quantification at trace levels, in line with regulatory expectations such as the ICH M7 guideline.[7][8][9]

This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The described protocol offers a robust framework for researchers, quality control analysts, and drug development professionals to reliably detect and quantify this critical impurity in pharmaceutical matrices.

Scientific Principles and Method Rationale

The successful quantification of NINA at trace levels hinges on a multi-faceted analytical strategy that addresses its unique physicochemical properties. NINA is a polar, non-volatile N-nitrosoamino acid, which presents specific challenges for both chromatographic separation and sample preparation.[10][11]

Chromatographic Strategy: Due to its polar nature, retaining and resolving NINA on traditional reversed-phase columns can be challenging. This method employs a column with a polar-modified stationary phase to enhance retention and ensure separation from matrix components.[12] A gradient elution with a mobile phase containing a weak acid, such as formic acid, is utilized to ensure good peak shape and ionization efficiency.[13][14]

Sample Preparation: The primary goals of sample preparation are to efficiently extract NINA from the drug product matrix, minimize matrix effects, and prevent the artificial formation of nitrosamines during the process.[15][16] This protocol utilizes a straightforward "dilute-and-shoot" approach with an appropriate solvent system to minimize sample manipulation and the risk of analyte degradation or artifactual formation. For more complex matrices, a solid-phase extraction (SPE) step may be considered.

Detection by Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides unparalleled sensitivity and selectivity for trace-level quantification. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can definitively identify and quantify NINA, even in the presence of co-eluting matrix components.[17][18] The selection of optimal MRM transitions is critical for achieving the required sensitivity.[19][20]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the analytical process for NINA quantification.

Caption: Workflow for NINA quantification.

Detailed Protocols and Methodologies

Materials and Reagents

-

Reference Standard: this compound (CAS: 6238-69-3)[10]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: LC-MS grade formic acid.

-

Vials: Amber glass vials to protect from light.[16]

Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC System |

| Column | Polar-modified C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) or equivalent[21] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | See Table 2 |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Precursor Ion (m/z): 159.1, Product Ions (m/z): 114.1 (Quantifier), 86.1 (Qualifier) (Values may need optimization) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 2: Illustrative Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 50 | 50 |

| 7.0 | 5 | 95 |

| 8.0 | 5 | 95 |

| 8.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Standard and Sample Preparation Protocol

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 1.0 mg of this compound reference standard.

-

Dissolve in 10.0 mL of a suitable diluent (e.g., 50:50 Methanol:Water) in a volumetric flask.

-

Store this stock solution in an amber vial at 2-8 °C.

Working Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., ranging from 0.5 ng/mL to 50 ng/mL).

-

The diluent for the working standards should match the final sample solvent composition.

Sample Preparation (General Procedure):

-

Accurately weigh a portion of the ground tablet powder or API equivalent to a target concentration (e.g., 500 mg).

-

Transfer to a suitable volumetric flask (e.g., 50 mL).

-

Add a portion of the diluent (e.g., 25 mL of 50:50 Methanol:Water), vortex for 2 minutes, and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with the diluent and mix thoroughly.

-

Filter an aliquot of the solution through a 0.22 µm syringe filter (e.g., PVDF) into an amber LC vial for analysis.[13]

Method Validation and System Suitability

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of NINA in a blank and placebo sample.

Linearity: The linearity of the method should be established across a range of concentrations that bracket the expected level of the impurity. A correlation coefficient (r²) of ≥ 0.99 is typically expected.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ should be sufficiently low to allow for the quantification of NINA at or below the acceptable intake (AI) limit established by regulatory authorities.[22][23]

Accuracy and Precision: Accuracy (recovery) and precision (repeatability and intermediate precision) should be evaluated by analyzing spiked samples at multiple concentration levels. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤15% for precision.

System Suitability: Before each analytical run, a system suitability standard (a mid-level calibration standard) should be injected multiple times. The RSD of the peak areas and retention times should be within established limits (e.g., ≤10%) to demonstrate that the system is performing adequately.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of this compound. The described protocol, which emphasizes robust chromatography, appropriate sample preparation, and highly selective detection, is a crucial tool for ensuring the quality and safety of pharmaceutical products. By adhering to the principles of scientific integrity and thorough method validation, researchers and drug development professionals can confidently implement this method to meet the stringent regulatory requirements for the control of nitrosamine impurities.

References

-

U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[Link]

-

U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs.[Link]

-

P. G. S. M. de Lacerda, et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]

-

RAPS. (2024). FDA revises final guidance on nitrosamine impurities.[Link]

-

U.S. Food and Drug Administration (FDA). (2020). Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.[Link]

-

RAPS. (2024). FDA issues revised guidance on the control of nitrosamine impurities in human drugs.[Link]

-

gmp-compliance.org. (2014). Final ICH M7 Guideline on Genotoxic Impurities published.[Link]

-

European Medicines Agency (EMA). (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

-

Waters. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.[Link]

-

International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[Link]

-

P. Valentan, et al. (2016). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. Farmacevtski Vestnik. [Link]

-

Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.[Link]

-

Ellutia. (n.d.). Nitrosamines in Pharma.[Link]

-

Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals.[Link]

-

International Council for Harmonisation (ICH). (2020). M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK.[Link]

-

A. A. Al-Qaim, et al. (2016). Application of chromatographic techniques in the analysis of total nitrosamines in water. PMC - NIH. [Link]

-

LCGC International. (2025). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.[Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

H. J. Lee, et al. (1996). Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry. PubMed. [Link]

-

Axios Research. (n.d.). N-Nitroso Isonipecotic Acid.[Link]

-

C. H. Tsai, et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis. [Link]

-

C. H. Tsai, et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. [Link]

-

W. T. Rainey, et al. (1973). Mass Spectra of N-Nitroso Compounds. OSTI.gov. [Link]

-

Veeprho. (n.d.). N-Nitroso Isonipecoticacid.[Link]

-

W. T. Rainey, et al. (1978). Mass spectrometry of N-nitrosamines. PubMed. [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound.[Link]

-

S. S. Kumar, et al. (2024). Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron. PubMed. [Link]

-

M. Ramu, et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. [Link]

-

G. F. Pereira, et al. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. [Link]

-

A. K. M. Pawar, et al. (2022). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. ResearchGate. [Link]

Sources

- 1. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. ellutia.com [ellutia.com]

- 5. veeprho.com [veeprho.com]

- 7. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]

- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jfda-online.com [jfda-online.com]

- 14. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 18. researchgate.net [researchgate.net]

- 19. osti.gov [osti.gov]

- 20. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of an UPLC-MS/MS approach to detect and quantify N-nitroso mirabegron in mirabegron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 23. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]

Sample preparation techniques for N-Nitrosoisonipecotic acid analysis.

Application Notes & Protocols

Topic: Sample Preparation Techniques for the Analysis of N-Nitrosoisonipecotic Acid in Pharmaceutical Matrices

Executive Summary

The detection of nitrosamine impurities in pharmaceuticals has become a paramount safety concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] this compound, a nitrosamine drug substance-related impurity (NDSRI), presents unique analytical challenges due to its polarity and the necessity for trace-level quantification, often in the parts-per-billion (ppb) range.[3] This document provides a comprehensive guide to the sample preparation of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles. We will explore robust extraction techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), designed to isolate the analyte from complex drug product matrices while ensuring method accuracy, precision, and regulatory compliance.

Introduction: The Challenge of NDSRIs